Oplopanaxoside D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

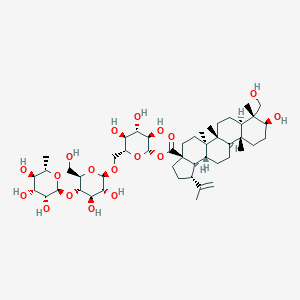

Oplopanaxoside D is a natural compound found in the plant Oplopanax japonicus, which belongs to the Araliaceae family. This compound is a type of triterpene glycoside, specifically a lupane-type glycosyl ester. It has garnered interest due to its potential pharmacological properties, including anticancer, antibacterial, and antidiabetic effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Oplopanaxoside D typically involves the extraction of the compound from the leaves of Oplopanax japonicus. The process includes several steps:

Extraction: The leaves are dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Isolation: The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.

Purification: Further purification is achieved using techniques like recrystallization or preparative HPLC to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction times, and purification methods would be essential for efficient production.

化学反応の分析

Types of Reactions: Oplopanaxoside D undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Hydrochloric acid or specific glycosidases.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of aglycone and sugar moieties.

科学的研究の応用

Oplopanaxoside D has been studied for various scientific research applications:

Chemistry: Used as a reference compound in chromatographic studies to identify similar glycosides.

Biology: Investigated for its role in plant defense mechanisms and its interaction with other plant metabolites.

Medicine: Explored for its potential anticancer, antibacterial, and antidiabetic properties.

作用機序

Oplopanaxoside D is compared with other lupane-type glycosides such as Oplopanaxoside A, B, and C. These compounds share similar structures but differ in the number and position of hydroxyl and glycosyl groups. This compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties .

類似化合物との比較

- Oplopanaxoside A

- Oplopanaxoside B

- Oplopanaxoside C

生物活性

Oplopanaxoside D is a compound derived from the Oplopanax genus, notable for its diverse biological activities. This article explores its biological activity, including antibacterial, antiviral, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data tables.

Overview of Biological Activities

This compound has been studied for various biological activities, which can be categorized as follows:

- Antibacterial Activity : Exhibits significant effects against multiple bacterial strains.

- Antiviral Activity : Shows potential in inhibiting viral replication.

- Anti-inflammatory Activity : Reduces inflammation in various models.

- Antioxidant Activity : Protects against oxidative stress.

Antibacterial Activity

This compound has demonstrated promising antibacterial properties. A study indicated that certain derivatives of Oplopanax exhibited effective bactericidal and bacteriostatic effects against pathogens such as E. coli and S. aureus.

Table 1: Antibacterial Activity of Oplopanax Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 6.72 mg/mL |

| This compound | S. aureus | 6.63 mg/mL |

| N-(β-D-galactopyranosyl)-thiosemicarbazide | Salmonella | 0.544 Pa/Pi |

The above table illustrates the effectiveness of Oplopanax derivatives in inhibiting bacterial growth, with specific focus on the MIC values that indicate the potency of these compounds.

Antiviral Activity

Research has indicated that this compound possesses antiviral properties, particularly against certain RNA viruses. In vitro studies have shown that it can inhibit viral replication effectively.

Case Study: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against the Para 3 virus and demonstrated significant inhibition of viral growth. The compound's mechanism involves interference with viral entry or replication processes within host cells.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory effects. In vivo studies have shown that it can significantly reduce edema in animal models when administered prior to inflammatory stimuli.

Table 2: Anti-inflammatory Effects of this compound

| Model | Treatment | Effect (%) |

|---|---|---|

| Carrageenan-induced edema | This compound | 87.83% reduction |

| Control | None | Baseline (0% reduction) |

This table highlights the effectiveness of this compound in reducing inflammation compared to control groups.

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated through various assays measuring free radical scavenging activity. The compound has shown a capacity to inhibit lipid peroxidation and enhance cellular antioxidant defenses.

This compound modulates the expression of enzymes involved in oxidative stress responses, thereby protecting cells from damage caused by reactive oxygen species (ROS).

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O18/c1-21(2)23-10-15-48(17-16-46(6)24(30(23)48)8-9-28-44(4)13-12-29(51)45(5,20-50)27(44)11-14-47(28,46)7)43(60)66-42-37(58)34(55)32(53)26(64-42)19-61-40-38(59)35(56)39(25(18-49)63-40)65-41-36(57)33(54)31(52)22(3)62-41/h22-42,49-59H,1,8-20H2,2-7H3/t22-,23-,24+,25+,26+,27+,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTZDFZAGFBUPV-HKINQWRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。